molecular formula C15H15N3O3 B7830660 methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate

methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate

Cat. No.: B7830660
M. Wt: 285.30 g/mol
InChI Key: LRZPBGGCJNZIJZ-UHFFFAOYSA-N
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Description

Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is a novel organic compound featuring a pyrazolo[1,5-a]pyrimidine core. Compounds of this nature are often explored for their biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate typically involves a multi-step process:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions.

  • Attachment of the methyl benzoate moiety: : The resultant intermediate is then subjected to esterification with methyl benzoate under conditions such as catalytic acid or base.

Industrial Production Methods

On an industrial scale, the process needs to be optimized for yield and purity. Large-scale reactors with precise temperature and pH control, as well as the use of high-purity starting materials, are crucial. The key challenge is maintaining reaction conditions to avoid side products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.

  • Reduction: : Reduction reactions can target the keto group in the pyrazolo[1,5-a]pyrimidine ring.

  • Substitution: : The ester group and other functional sites can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include KMnO₄ or CrO₃ in acidic or basic media.

  • Reduction: : Use of reagents like NaBH₄ or LiAlH₄.

  • Substitution: : Halogenating agents and bases such as NaOH or K₂CO₃.

Major Products

  • Oxidation: : Various carboxylated and hydroxylated products.

  • Reduction: : Reduced derivatives of the pyrazolo[1,5-a]pyrimidine ring.

  • Substitution: : Substituted esters and amides.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a subject of interest in synthetic chemistry for the development of new materials and catalysts.

Biology

Medicine

In medicinal chemistry, this compound can serve as a lead compound in the development of new drugs targeting specific proteins or pathways associated with diseases such as cancer or neurological disorders.

Industry

Mechanism of Action

Molecular Targets and Pathways

Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is believed to interact with various biomolecular targets, including enzymes and receptors. Its exact mechanism of action would depend on its specific target, involving either inhibition or activation of these molecular entities, potentially altering signaling pathways.

Comparison with Similar Compounds

Unique Features

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound's methyl benzoate moiety might confer unique solubility or binding properties, making it more effective in certain applications.

Similar Compounds

  • Methyl 4-(2-oxo-2H-chromen-3-yl)benzoate

  • Ethyl 4-(4,5-dihydro-1H-pyrazol-3-yl)benzoate

Each of these compounds shares structural similarities but differs in specific functional groups or overall architecture, which can lead to different chemical properties and applications.

Hopefully this deep dive into methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate has intrigued you even more! Feel free to ask anything else you might want to know!

Properties

IUPAC Name

methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12-4-2-11(3-5-12)10-17-13-6-8-16-18(13)9-7-14(17)19/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZPBGGCJNZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)CCN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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